molecular formula C15H16N2O4S3 B2686062 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034237-75-5

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2686062
CAS RN: 2034237-75-5
M. Wt: 384.48
InChI Key: JIBAJXPLZNKTOG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N2O4S3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Sulfonamide-derived compounds, including various ligands and their transition metal complexes, have been synthesized and characterized. For instance, Chohan and Shad (2011) explored the synthesis of sulfonamide-derived new ligands and their metal complexes, deducing their bonding and structure through various physical, spectral, and analytical methods. The study also determined the structure of a specific ligand using X-ray diffraction, suggesting an octahedral geometry for all complexes (Chohan & Shad, 2011).

Biological Evaluation

These compounds have been evaluated for biological activities. The ligands and their metal complexes were screened for in vitro antibacterial, antifungal, and cytotoxic activity, revealing that all compounds showed moderate to significant antibacterial activity against one or more bacterial strains and good antifungal activity against various fungal strains (Chohan & Shad, 2011). Another study by Azab, Youssef, and El-Bordany (2013) aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety as antibacterial agents, finding that several compounds exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Antagonistic Activities

Murugesan et al. (2000) described the synthesis and structure-activity relationship studies of a series of biphenylsulfonamide derivatives as endothelin-A (ET(A)) receptor antagonists. This research showcases the therapeutic potential of sulfonamide derivatives in treating conditions like congestive heart failure by inhibiting ET(A) receptors, highlighting the compound's potency and metabolic stability (Murugesan et al., 2000).

Anticancer and Antiproliferative Activities

Further, Xu et al. (2014) discovered N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides as novel inhibitors for protein kinase and angiogenesis, indicating their application in cancer treatment. The sulfonamide structure played a crucial role in enhancing inhibitory activities, with certain compounds showing significant anti-proliferative activity against human umbilical vein endothelial cells and cancer cell lines (Xu et al., 2014).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S3/c1-10-14(11(2)21-17-10)24(19,20)16-9-15(18,12-5-7-22-8-12)13-4-3-6-23-13/h3-8,16,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBAJXPLZNKTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.